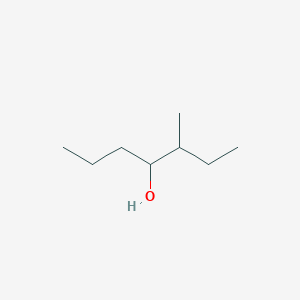

3-Methyl-4-heptanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-8(9)7(3)5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRDKKYZLXDPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875772 | |

| Record name | 4-Heptanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-73-9 | |

| Record name | 3-Methyl-4-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction with Hydrogen Halides Hx

Treatment with strong hydrogen halide acids (HBr, HCl, HI) protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺), which has a good leaving group (H₂O). masterorganicchemistry.comlibretexts.org For a secondary alcohol like 3-methyl-4-heptanol, the subsequent substitution can proceed via both Sₙ1 and Sₙ2 mechanisms. jove.comchemistrysteps.com

Sₙ1 Mechanism : Involves the formation of a secondary carbocation intermediate after the departure of water. This pathway can lead to a mixture of stereoisomers (racemization) and is susceptible to carbocation rearrangements. libretexts.orgorganicchemistrytutor.com

Sₙ2 Mechanism : Involves a backside attack by the halide nucleophile on the carbon bearing the alkyloxonium group, displacing the water molecule in a single step. This mechanism results in an inversion of stereochemistry at the chiral center. chemistrysteps.com

Conversion to Alkyl Halides with Other Reagents

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols to the corresponding alkyl chlorides and bromides, respectively. These reactions typically proceed through an Sₙ2 mechanism, leading to inversion of configuration and minimizing the risk of rearrangements that can occur in Sₙ1 reactions. chemistrysteps.comyoutube.com

Conversion to Sulfonate Esters

Alcohols can be converted into sulfonate esters (e.g., tosylates, mesylates) by reacting them with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. The resulting sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction. This two-step process allows for the substitution of the hydroxyl group while retaining stereochemical control. jove.com

Table 3: Reagents for Substitution of the Hydroxyl Group in 3-Methyl-4-heptanol

| Reagent | Product | Typical Mechanism | Key Features |

|---|---|---|---|

| HBr, HI | 4-Bromo/Iodo-3-methylheptane | Sₙ1 / Sₙ2 | Carbocation rearrangements are possible with Sₙ1 pathway. masterorganicchemistry.comorganicchemistrytutor.com |

| HCl / ZnCl₂ | 4-Chloro-3-methylheptane | Sₙ1 / Sₙ2 | Requires a Lewis acid catalyst (ZnCl₂). youtube.com |

| PBr₃ | 4-Bromo-3-methylheptane | Sₙ2 | Inversion of configuration; no rearrangement. chemistrysteps.comyoutube.com |

| SOCl₂ / Pyridine | 4-Chloro-3-methylheptane | Sₙ2 | Inversion of configuration; no rearrangement. chemistrysteps.comyoutube.com |

Ecological and Behavioral Research on 3 Methyl 4 Heptanol As an Insect Semiochemical

Identification and Characterization as Insect Pheromone Components

Stereoisomers of 3-Methyl-4-heptanol are key components of the aggregation pheromones for several species of bark beetles within the genus Scolytus. These pheromones are instrumental in coordinating mass attacks on host trees, which is necessary to overcome the trees' natural defenses.

Scolytus multistriatus : The smaller European elm bark beetle, a primary vector of Dutch elm disease, uses the (3S,4S)-4-methyl-3-heptanol stereoisomer as a key component of its aggregation pheromone. This compound is produced by female beetles and is highly attractive to both sexes, facilitating the colonization of elm trees.

Scolytus scolytus : For the larger European elm bark beetle, the (4S)-4-methyl-3-heptanol, specifically the (–)-threo isomer, has been identified as the major component of its aggregation pheromone. Field studies have shown that this specific isomer is significantly attractive to the beetles.

Scolytus amygdali : In the almond bark beetle, (3S,4S)-4-methyl-3-heptanol has been identified as the main component of the aggregation pheromone. tib.eunih.gov This isomer is crucial for attracting conspecifics to host trees, such as almond and other fruit trees.

Scolytus laevis : The pheromone chemistry of this elm bark beetle presents a more complex scenario. While the species is caught in traps baited with a commercial blend of all four stereoisomers, detailed research has revealed a specific and nuanced response. nih.govresearchgate.net Field tests demonstrated that the (3R,4S)-methyl-3-heptanol stereoisomer is attractive to both male and female S. laevis. nih.govresearchgate.net Conversely, the (3S,4S) isomer acts as an inhibitor, reducing the catch when combined with the attractive isomer. nih.govresearchgate.net

In various ant species, this compound functions as a trail pheromone, guiding nestmates to food sources or new nest sites. The specificity of this chemical signal is again dependent on its stereochemistry.

Leptogenys diminuta : The ponerine ant Leptogenys diminuta utilizes (3R,4S)-4-methyl-3-heptanol as the sole active component of its trail pheromone. researchgate.netstevens.edu This compound is produced in the venom gland and is highly effective in inducing trail-following behavior in worker ants. researchgate.netavon-pestcontrol.co.uk

Atta laevigata : Stereoisomers of 4-methyl-3-heptanol (B77350) have been identified in this species of leaf-cutter ant, indicating a role in their chemical communication. researchgate.net While the precise function and specific isomers are part of a complex pheromonal system, their presence points to their involvement in the ants' chemical ecology.

Ooceraea biroi : In the clonal raider ant, Ooceraea biroi, this compound has been identified as a key semiochemical released from the head of the ant. tib.eunih.gov However, extensive behavioral research has characterized it not as a trail pheromone, but as a component of the species' alarm pheromone , alongside 4-methyl-3-heptanone. tib.eunih.govresearchgate.net In this context, this compound is initially attractive at low concentrations before causing the ants to move away, contributing to a state of alarm and nest dispersal in response to danger. nih.govresearchgate.net

Stereospecificity of Behavioral Responses

The behavioral response of an insect to this compound is highly dependent on the specific stereoisomer(s) it encounters. A single isomer can be a potent attractant, while another can be inactive or even inhibitory.

The distinct effects of each stereoisomer are critical for maintaining species-specific communication channels. For bark beetles, this specificity can prevent cross-attraction between different species, reducing competition for hosts.

| Species | Stereoisomer | Behavioral Effect |

| Scolytus amygdali | (3S,4S) | Attraction tib.eunih.gov |

| (3R,4S) | Inhibition tib.eunih.gov | |

| (3R,4R) | Inhibition tib.eunih.gov | |

| Scolytus laevis | (3R,4S) | Attraction nih.govresearchgate.net |

| (3S,4S) | Inhibition / Deterrence nih.govresearchgate.net | |

| Scolytus scolytus | (–)-threo | Attraction |

| Other isomers | No significant inhibition reported | |

| Leptogenys diminuta | (3R,4S) | Trail Following researchgate.netstevens.edu |

| Other isomers | Inactive |

The activity of this compound is often modulated by the presence of other chemical compounds, which can be other pheromone components or volatile organic compounds released from host plants.

In many Scolytus species, the aggregation pheromone is a multi-component blend. The behavioral response is only triggered when the correct ratio of these compounds is present. For instance, the attraction of Scolytus amygdali to (3S,4S)-4-methyl-3-heptanol is significantly enhanced by a synergist, (3S,4S)-4-methyl-3-hexanol. tib.eunih.gov Similarly, the pheromone blend of S. multistriatus includes other compounds such as α- and δ-multistriatin.

In the case of the ant Leptogenys diminuta, while (3R,4S)-4-methyl-3-heptanol from the venom gland provides the orientation cues for the trail, recruitment to actually follow the trail requires an additional stimulus from a pygidial gland secretion, cis-isogeraniol, which is released inside the nest. avon-pestcontrol.co.uk

| Species | Pheromone Component | Synergist / Co-Pheromone | Interaction Effect |

| Scolytus amygdali | (3S,4S)-4-methyl-3-heptanol | (3S,4S)-4-methyl-3-hexanol | Synergistic Attraction tib.eunih.gov |

| Scolytus multistriatus | (3S,4S)-4-methyl-3-heptanol | α-multistriatin, δ-multistriatin | Synergistic Attraction |

| Leptogenys diminuta | (3R,4S)-4-methyl-3-heptanol | cis-Isogeraniol | Synergistic Recruitment / Trail Following avon-pestcontrol.co.uk |

Evolutionary and Ecological Significance of Pheromone Chirality

The chirality of pheromones like this compound is of profound evolutionary and ecological importance. The ability of insects to produce and perceive specific stereoisomers allows for the development of highly precise and private communication channels. This chemical specificity is a powerful isolating mechanism that can contribute to reproductive isolation and the divergence of species.

A clear example of this is seen in the chemical ecology of sympatric elm bark beetles. Scolytus laevis is attracted to the (3R,4S) stereoisomer of this compound but is inhibited by the (3S,4S) isomer. nih.govresearchgate.net In contrast, the larger and often co-occurring Scolytus scolytus uses the (3S,4S) isomer as its primary aggregation pheromone. nih.govresearchgate.net The avoidance response of S. laevis to the main pheromone component of its competitor, S. scolytus, is a highly effective strategy to reduce interspecific competition for breeding resources in stressed or dying elm trees. nih.govresearchgate.net This demonstrates how pheromone chirality can directly shape community structure and facilitate the coexistence of closely related species by partitioning resources. The evolution of specific olfactory receptors tuned to particular enantiomers or diastereomers underpins this ecological differentiation, highlighting the coevolutionary relationship between chemical signals and their reception.

Role in Species-Specific Communication and Reproductive Isolation

The stereochemistry of 4-methyl-3-heptanol is a critical determinant of its biological activity, enabling precise species-specific communication. Different insect species have evolved to produce and respond to unique stereoisomeric blends of this pheromone, which facilitates mate recognition and aggregation on suitable host plants. This chemical specificity is a fundamental mechanism for reproductive isolation, preventing hybridization between closely related species.

In the genus Scolytus, the biological effects of 4-methyl-3-heptanol stereoisomers have been extensively studied. For the almond bark beetle, Scolytus amygdali, the (3S,4S)-4-methyl-3-heptanol isomer has been identified as the main component of its aggregation pheromone. researchgate.netnih.gov Field tests have demonstrated that this specific isomer is attractive to S. amygdali, especially when combined with the synergist (3S,4S)-4-methyl-3-hexanol. researchgate.netnih.gov Conversely, the (3R,4S)- and (3R,4R)-stereoisomers were found to be inhibitory, reducing the attraction of S. amygdali to baited traps. researchgate.netnih.gov This differential response to various stereoisomers ensures that only conspecific individuals are attracted, thereby promoting reproductive success within the species.

Similarly, the larger European elm bark beetle, Scolytus scolytus, utilizes the (3S,4S)-isomer as the major component of its aggregation pheromone. researchgate.net Research has shown that S. scolytus is significantly attracted to the (–)-threo isomer, which corresponds to the (3S,4S) configuration. researchgate.net Interestingly, for this species, the other stereoisomers did not show a significant inhibitory effect on attraction. researchgate.net

The specificity of this chemical communication is not limited to bark beetles. In the ant species Leptogenys diminuta, the (3R,4S)-isomer of 4-methyl-3-heptanol functions as a trail pheromone. researchgate.net This high degree of specificity in the pheromonal signal guides foraging workers and maintains colony cohesion without interference from other ant species.

The following table summarizes the species-specific responses to different stereoisomers of 4-methyl-3-heptanol, illustrating its role in communication and reproductive isolation.

| Species | Stereoisomer | Behavioral Response | Reference |

| Scolytus amygdali | (3S,4S) | Attraction | researchgate.netnih.gov |

| (3R,4S) | Inhibition | researchgate.netnih.gov | |

| (3R,4R) | Inhibition | researchgate.netnih.gov | |

| Scolytus scolytus | (3S,4S) | Attraction | researchgate.net |

| Scolytus laevis | (3R,4S) | Attraction | researchgate.netlu.se |

| (3S,4S) | Inhibition/Deterrence | researchgate.netlu.se | |

| Leptogenys diminuta | (3R,4S) | Trail Following | researchgate.net |

Contribution to Niche Separation and Interspecific Avoidance

The species-specific signaling mediated by 4-methyl-3-heptanol stereoisomers also plays a critical role in niche separation and the avoidance of interspecific competition. By responding to distinct pheromonal cues, different species can effectively partition shared resources, such as host trees, thereby minimizing direct competition for breeding sites and food.

A clear example of this is observed in the sympatric elm bark beetle species, Scolytus laevis and Scolytus scolytus. While S. scolytus uses (3S,4S)-4-methyl-3-heptanol as its primary aggregation pheromone, this same isomer acts as an inhibitor or deterrent for S. laevis. researchgate.netlu.se Instead, S. laevis is attracted to the (3R,4S)-stereoisomer. researchgate.netlu.se This avoidance response by S. laevis to the pheromone of the larger and competitively superior S. scolytus is a key mechanism that likely reduces interspecific competition for elm host trees. researchgate.netlu.se This chemical partitioning of the environment allows for the coexistence of these two closely related species.

This phenomenon of using another species' pheromone as an inhibitory signal is a sophisticated evolutionary strategy for resource allocation. The data from field trapping experiments provide quantitative evidence for this interspecific avoidance.

| Species | Pheromone Lure | Mean Beetle Catch (relative %) | Implication |

| Scolytus laevis | (3R,4S)-4-methyl-3-heptanol | 100 | Attraction to conspecific signal |

| (3R,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-heptanol | < 50 | Inhibition by heterospecific signal | |

| Scolytus amygdali | (3S,4S)-4-methyl-3-heptanol + Synergist | 100 | Attraction to conspecific signal |

| (3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4S)-isomer | ~50 | Inhibition by other stereoisomers | |

| (3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4R)-isomer | ~40 | Inhibition by other stereoisomers |

Advanced Analytical Methodologies for 3 Methyl 4 Heptanol Stereoisomer Characterization and Separation

Chromatographic Techniques for Chiral Analysis

Chromatography plays a significant role in separating and analyzing chiral compounds like 3-methyl-4-heptanol.

Gas Chromatography (GC) with Chiral Stationary Phases (e.g., Cyclodextrin-Based Columns)

Gas chromatography utilizing chiral stationary phases is a widely used technique for the enantioseparation of various compounds, including alcohols. Derivatized cyclodextrins are particularly effective chiral stationary phases for capillary GC due to their stability, repeatability, and ability to separate a wide range of chiral molecules. unito.it Cyclodextrin (B1172386) derivatives, such as permethylated α- and β-cyclodextrin dissolved in polysiloxane phases like OV-1701, have been shown to separate enantiomers of cyclic alcohols. psu.edu The separation is based on host-guest interactions between the analyte and the cyclodextrin cavity, as well as other non-specific interactions. psu.edutum.de Chirasil-DEX columns are an example of chiral GC columns that use permethylated cyclodextrin in a liquid poly(oxyethylene) stationary phase, demonstrating good selectivity towards alcohols. conicet.gov.ar

In the context of 4-methyl-3-heptanol (B77350) (a positional isomer of this compound with similar stereochemical complexity), GC analysis of the acetyl derivatives of its four stereoisomers has been performed on a Chirasil DEX CB column. mdpi.comresearchgate.net Specific temperature programs are used to achieve separation of the different stereoisomers. For instance, a program involving temperature ramps and holds allowed for the separation of the (3S,4S), (3S,4R), (3R,4R), and (3R,4S) isomers of 4-methyl-3-heptanol, with distinct retention times observed for each. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment (e.g., of MTPA esters)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing the enantiomeric purity of chiral compounds. While direct separation of enantiomers of alcohols by HPLC can be challenging, their conversion into diastereomeric derivatives using a chiral derivatizing agent allows for separation on standard achiral stationary phases. mdpi.com

One common method involves the formation of esters with chiral acids, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netpsu.edu The resulting diastereomeric MTPA esters can then be separated by HPLC. researchgate.nettandfonline.com Analysis of the corresponding (R)- and (S)-MTPA esters by HPLC has been used to determine the optical purity of synthesized stereoisomers of 4-methyl-3-heptanol. tandfonline.com

Another chiral resolving agent, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), has been reported to be superior to MTPA in terms of HPLC separation and NMR shielding for the resolution of secondary alcohols like 2-methyl-4-heptanol (B13450) (an isomer of this compound). benchchem.comresearchgate.net Better separation of diastereomeric MαNP esters was observed using silica (B1680970) gel HPLC with n-hexane/THF as the eluent. benchchem.comresearchgate.net

Spectroscopic Identification of Diastereomeric and Enantiomeric Mixtures (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques provide valuable information for the identification and characterization of this compound and its stereoisomers.

Infrared (IR) spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl group (O-H stretch typically around 3350 cm⁻¹) and the C-O stretch (around 1050–1100 cm⁻¹). benchchem.com While IR spectroscopy can distinguish diastereomers due to subtle differences in bond vibrations influenced by spatial arrangement, it generally cannot differentiate between enantiomers. chegg.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for structural elucidation. Diastereomers of this compound would exhibit different chemical shifts and coupling constants in their ¹H NMR spectra due to variations in the magnetic environment of protons caused by the different spatial arrangements of substituents. chegg.com Enantiomers, however, have identical NMR spectra in achiral environments. chegg.com To distinguish enantiomers using NMR, a chiral solvent or a chiral additive is typically required, which forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts. Analysis of diastereomeric esters, such as those formed with MTPA or MαNP acid, using ¹H NMR can also provide information about enantiomeric composition. researchgate.netpsu.edu MαNP esters, for instance, exhibit large chemical shift differences (Δδ values) in ¹H NMR spectroscopy, which can be used for stereochemical assignment. researchgate.net

Mass Spectrometry (MS), often coupled with GC (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound. nih.govbenchchem.com The molecular ion peak for this compound is expected at m/z 130 (corresponding to C₈H₁₈O⁺). benchchem.com Characteristic fragmentation patterns, such as the loss of water (leading to a peak at m/z 112), can also aid in identification. benchchem.com MS is generally not capable of distinguishing between stereoisomers unless coupled with a chiral separation technique like chiral GC.

Diastereomeric Resolution Techniques (e.g., Diastereomeric Ester Formation using Chiral Acids)

Diastereomeric resolution is a common strategy for separating enantiomers of chiral alcohols. This technique involves reacting a racemic mixture of the alcohol with a pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomers. sigmaaldrich.comgoogle.com Diastereomers have different physical properties (e.g., melting points, solubilities, chromatographic retention times) and can thus be separated by techniques like crystallization or chromatography. mdpi.combenchchem.comgoogle.com

For this compound, the formation of diastereomeric esters using chiral acids is a key resolution technique. As mentioned earlier, chiral acids such as (S)-MαNP acid have been successfully used to resolve racemic mixtures of related secondary alcohols by forming diastereomeric esters that are separable by HPLC. benchchem.comresearchgate.nettandfonline.com The process typically involves esterification of the racemic alcohol with the chiral acid, separation of the resulting diastereomeric esters (e.g., by HPLC), and subsequent solvolysis of the separated esters to regenerate the enantiopure alcohols and recover the chiral acid. benchchem.comresearchgate.net This method allows for the isolation of individual enantiomers with high enantiomeric excess. benchchem.com

Data Table: HPLC Conditions and Resolution Outcomes for 2-Methyl-4-heptanol MαNP Esters (Example from a related isomer)

| Parameter | Value |

| Column | Silica gel (250 × 4.6 mm) |

| Eluent | n-Hexane/THF (99:1) |

| Flow Rate | 1.0 mL/min |

| Retention Times | 12.8 min (R), 14.2 min (S) |

| Enantiomeric Excess | >99% |

*Note: This data is for 2-methyl-4-heptanol, a structural isomer, but illustrates the application of diastereomeric ester formation and HPLC for resolution. benchchem.com

Chemical Reaction Pathways and Mechanistic Investigations of 3 Methyl 4 Heptanol

Oxidation Reactions to Ketone Analogues (e.g., 3-Methyl-4-heptanone)

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. In the case of 3-methyl-4-heptanol, this reaction leads to the formation of its corresponding ketone analogue, 3-methyl-4-heptanone. This conversion involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached.

A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants. libretexts.orgyoutube.comchemistryviews.org The general mechanism for many of these oxidations, such as with chromic acid, involves the formation of a chromate ester intermediate. A base (often water) then removes the proton from the alcohol-bearing carbon, leading to the collapse of the intermediate, elimination of the reduced chromium species, and formation of the ketone's carbon-oxygen double bond.

Common reagents used for the oxidation of secondary alcohols include:

Chromic acid (H₂CrO₄) : Often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). libretexts.orgchemistryviews.org

Pyridinium chlorochromate (PCC) : A milder chromium-based reagent that is effective in converting secondary alcohols to ketones. libretexts.orgyoutube.com

Potassium permanganate (KMnO₄) : A strong oxidizing agent that can be used, though it can sometimes lead to cleavage of carbon-carbon bonds under harsh conditions. chemistryviews.orgsavemyexams.com

Swern Oxidation : Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. youtube.comchemistryviews.org

Dess-Martin Periodinane : A hypervalent iodine compound that provides a mild and selective oxidation. youtube.comchemistryviews.org

A specific laboratory synthesis for the closely related 4-methyl-3-heptanone involves the dichromate oxidation of 4-methyl-3-heptanol (B77350), demonstrating the practical application of this reaction type. wustl.edu

Table 1: Common Oxidizing Agents for the Synthesis of Ketones from Secondary Alcohols

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to room temp. | Strong oxidant; reaction is typically fast. chemistryviews.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temp. | Milder than Jones reagent, good for sensitive substrates. libretexts.org |

| Potassium Permanganate (KMnO₄) | Basic, aqueous, cold conditions | Strong oxidant, can be difficult to control. savemyexams.com |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temp. (e.g., -78°C) | Mild conditions, avoids heavy metals. youtube.comchemistryviews.org |

Dehydration Reactions Leading to Alkene Formation

When heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration (elimination of a water molecule) to form a mixture of alkenes. study.comlibretexts.org As a secondary alcohol, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org

The mechanism involves three key steps:

Protonation of the Hydroxyl Group : The acid catalyst protonates the -OH group, converting it into a good leaving group (-OH₂⁺). byjus.com

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at carbon-4. byjus.com

Deprotonation to Form an Alkene : A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. byjus.com

Due to the structure of the intermediate carbocation, a proton can be removed from either carbon-3 or carbon-5, leading to different alkene products. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. Furthermore, carbocation rearrangements, such as a hydride shift from carbon-3 to carbon-4 to form a more stable tertiary carbocation, can occur, leading to additional alkene products. youtube.comyoutube.com

The primary products expected from the dehydration of this compound are (E)- and (Z)-3-methyl-3-heptene and 3-methyl-4-heptene. study.com A potential rearrangement could lead to products like 3-methyl-2-heptene.

Table 2: Potential Alkene Products from Dehydration of this compound

| Alkene Product | Formation Pathway | Stability (Substitution) | Expected Yield |

|---|---|---|---|

| (E/Z)-3-Methyl-3-heptene | Deprotonation at C-3 (no rearrangement) | Trisubstituted | Major Product (Zaitsev) |

| 3-Methyl-4-heptene | Deprotonation at C-5 (no rearrangement) | Disubstituted | Minor Product (Hofmann) |

Substitution Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of this compound is a poor leaving group (hydroxide, OH⁻, is a strong base). masterorganicchemistry.com Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. libretexts.org This is typically achieved in one of two ways: protonation by a strong acid or conversion to a sulfonate ester.

Environmental Biotransformation and Microbial Degradation of 3 Methyl 4 Heptanol

Mechanisms of Microbial Degradation in Natural Environments (e.g., in Crude Oil Contaminated Sites)

In environments contaminated with petroleum hydrocarbons, such as crude oil spill sites, the microbial degradation of branched-chain alkanes and their derivatives is a critical process for natural attenuation. While direct evidence for the degradation of 3-Methyl-4-heptanol is not extensively documented, the established mechanisms for similar compounds suggest a probable pathway.

Microorganisms, including various bacteria and fungi, are the primary drivers of hydrocarbon degradation. For branched-chain alkanes, which are structurally related to this compound, terminal branching can influence their biodegradability. Some studies have shown that iso-branched structures are more susceptible to microbial attack than anteiso-branched ones. nist.gov

The initial step in the aerobic degradation of alkanes typically involves the oxidation of the molecule. This can occur at a terminal methyl group or a sub-terminal carbon. In the case of branched alkanes, oxidation can lead to the formation of corresponding alcohols. For instance, methane-utilizing bacteria have been observed to oxidize n-alkanes to their corresponding secondary alcohols. nih.gov It is plausible that this compound, already being an alcohol, would enter the metabolic pathway at this stage or be a product of the initial oxidation of 3-methylheptane.

In anaerobic environments, such as deep-seated oil reservoirs or contaminated sediments, the degradation of branched alkanes is also possible. A key mechanism in this process is the addition of the alkane to fumarate, an intermediate of the citric acid cycle. This reaction is catalyzed by enzymes like alkylsuccinate synthase. While this has been primarily studied for alkanes, it points to the versatility of microbial metabolism in breaking down complex hydrocarbons.

Enzymatic Systems Involved in Biotransformation (e.g., Cysteine Dioxygenase Activity in Bacillus subtilis)

While specific data on cysteine dioxygenase activity on this compound is not available, the enzymatic capabilities of Bacillus subtilis and other microorganisms in transforming alcohols are well-documented. Bacillus subtilis possesses a range of alcohol dehydrogenases (ADHs), which are key enzymes in the oxidation of alcohols to aldehydes and ketones. nih.gov These enzymes are crucial for both detoxification and utilizing alcohols as carbon and energy sources.

The substrate specificity of these ADHs can be broad, and they are known to act on various primary and secondary alcohols. For example, some ADHs from Bacillus subtilis can be displayed on the spore surface, enhancing their stability and activity under adverse environmental conditions. nih.gov This suggests that Bacillus subtilis has the enzymatic machinery to potentially oxidize this compound. The likely product of this oxidation would be 3-methyl-4-heptanone.

Fungi also play a significant role in the biotransformation of alcohols. Various fungal species produce alcohol dehydrogenases and aryl-alcohol oxidases that are involved in processes like lignin (B12514952) degradation. nih.govmdpi.comwur.nlcsic.es These enzymes can act on a range of alcohol substrates. For instance, some fungal ADHs have been shown to be active on branched-chain alcohols. mdpi.com

The table below summarizes the types of enzymes known to be involved in the degradation of alcohols and related compounds, which are likely to be active on this compound.

| Enzyme Class | Organism Example | Substrate Class | Potential Role in this compound Degradation |

| Alcohol Dehydrogenase (ADH) | Bacillus subtilis | Primary and Secondary Alcohols | Oxidation of this compound to 3-methyl-4-heptanone |

| Aryl-Alcohol Oxidase | Phanerochaete chrysosporium | Aromatic and Aliphatic Alcohols | Potential oxidation of this compound |

| Alkylsuccinate Synthase | Anaerobic Bacteria | Alkanes | Initial activation of the parent alkane (3-methylheptane) |

| Cytochrome P450 Monooxygenases | Various Bacteria and Fungi | Alkanes and Alcohols | Hydroxylation and oxidation reactions |

Characterization of Biotransformation Products and Metabolic Pathways

The biotransformation of this compound is expected to proceed through a series of oxidative steps, ultimately leading to intermediates that can enter central metabolic pathways. Based on the degradation pathways of similar compounds, a hypothetical metabolic route can be proposed.

The initial step would likely be the oxidation of the secondary alcohol group of this compound by an alcohol dehydrogenase, resulting in the formation of 3-methyl-4-heptanone . nist.govnih.govnih.govthegoodscentscompany.comchembk.com This ketone could then undergo further enzymatic transformations.

One possible subsequent step is a Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase. This would insert an oxygen atom adjacent to the carbonyl group, forming an ester. Hydrolysis of this ester would yield a carboxylic acid and an alcohol, which can then be further metabolized.

Alternatively, the degradation could proceed through pathways similar to those for branched-chain fatty acids, involving beta-oxidation. This would require initial carboxylation or other activation steps to convert the molecule into a substrate suitable for the beta-oxidation spiral.

The ultimate fate of the carbon skeleton of this compound is its complete mineralization to carbon dioxide and water under aerobic conditions, or conversion to methane (B114726) and carbon dioxide under anaerobic conditions.

The table below outlines the likely intermediates in the biodegradation pathway of this compound.

| Compound Name | Chemical Formula | Role in Pathway |

| This compound | C₈H₁₈O | Starting Substrate |

| 3-methyl-4-heptanone | C₈H₁₆O | Initial Oxidation Product |

| Various Carboxylic Acids | Variable | Intermediates from ester hydrolysis or oxidation |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Central metabolic intermediate from beta-oxidation |

| Carbon Dioxide | CO₂ | Final product of complete mineralization |

| Water | H₂O | Final product of complete mineralization |

It is important to note that the specific intermediates and the exact sequence of enzymatic reactions for the complete degradation of this compound require further experimental validation through techniques such as gas chromatography-mass spectrometry (GC-MS) analysis of culture extracts from microorganisms grown on this compound.

Computational Chemistry Applications in 3 Methyl 4 Heptanol Research

Molecular Modeling and Conformational Analysis of Stereoisomers

3-Methyl-4-heptanol possesses two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these stereoisomers can adopt a multitude of conformations due to the flexibility of its acyclic carbon chain. Molecular modeling techniques are essential for exploring the conformational landscape of each stereoisomer and identifying the most stable, low-energy conformations.

Molecular mechanics force fields are commonly employed for this purpose. The Automated Topology Builder (ATB) and Repository, for instance, can generate molecular topologies for molecular dynamics (MD) simulations. uq.edu.au A topology file for (3S,4R)-3-methyl-4-heptanol is available, which provides the necessary parameters for simulating its dynamic behavior. uq.edu.au Through MD simulations, researchers can explore the conformational space of each stereoisomer, identifying the most populated conformational states and the energetic barriers between them. Comparative conformational analysis of related acyclic sugar alcohols has shown that the stereochemistry of hydroxyl groups significantly influences the molecule's flexibility and preferred conformations, a principle that directly applies to the stereoisomers of this compound. mdpi.com

Table 1: Stereoisomers of this compound

| Stereoisomer | IUPAC Name |

| (3R,4R) | (3R,4R)-3-methylheptan-4-ol |

| (3S,4S) | (3S,4S)-3-methylheptan-4-ol |

| (3R,4S) | (3R,4S)-3-methylheptan-4-ol |

| (3S,4R) | (3S,4R)-3-methylheptan-4-ol |

This table is generated based on the principles of stereochemistry and IUPAC nomenclature.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides a means to investigate the mechanisms of chemical reactions involving this compound at an atomic level of detail. For instance, the oxidation of this compound to the corresponding ketone, 3-methyl-4-heptanone, can be modeled to elucidate the reaction pathway and the structure of the transition state. Quantum chemical methods, such as Density Functional Theory (DFT), are particularly well-suited for this type of investigation. diva-portal.org

By calculating the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products. This allows for the characterization of transition state structures, which are critical for understanding the reaction's kinetics. For enzymatic reactions, such as the stereoselective oxidation or reduction catalyzed by alcohol dehydrogenases, computational models can help to explain the observed stereoselectivity. nih.gov For example, quantum chemical studies on secondary alcohol dehydrogenases have successfully rationalized the enzyme's enantioselectivity for different substrates by analyzing the transition state energies for each stereoisomer. nih.gov A similar approach could be applied to understand the enzymatic transformations of this compound.

In Silico Ligand-Receptor Docking Studies for Biological Interactions

Some stereoisomers of related compounds, such as 4-methyl-3-heptanol (B77350), are known to be insect pheromones. nih.gov This suggests that this compound could also have biological activity, potentially interacting with specific receptor proteins. In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein receptor. nih.govresearchgate.net

In the context of this compound, docking studies could be employed to investigate the interactions of its different stereoisomers with putative pheromone-binding proteins (PBPs) or olfactory receptors (ORs) of insects. nih.govmdpi.com These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The binding energy, often calculated as a docking score, can provide a qualitative estimate of the binding affinity, helping to identify which stereoisomer is most likely to be biologically active. Such computational screening can guide experimental studies and provide a molecular basis for the observed biological effects of pheromones. acs.org

Table 2: Potential Interacting Residues in a Hypothetical Pheromone Binding Protein

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bonding | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| van der Waals Contacts | Alanine, Glycine |

This table represents a generalized set of potential interacting amino acid residues based on the chemical nature of this compound and common binding pocket characteristics.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound, which in turn govern its reactivity. nih.govacs.org Methods like Hartree-Fock and Density Functional Theory (DFT) can be used to calculate a variety of molecular properties. acs.org

These calculations can provide insights into the molecule's electron distribution, dipole moment, and the energies of its molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, calculated atomic charges can help to identify the most reactive sites within the molecule. For instance, the oxygen atom of the hydroxyl group is expected to have a partial negative charge, making it a likely site for electrophilic attack, while the adjacent carbon and hydrogen atoms will have partial positive charges. These quantum chemical descriptors can be used to rationalize and predict the chemical behavior of this compound in various reactions. mdpi.com

Q & A

Q. What are the common synthetic routes for 3-methyl-4-heptanol, and how do reaction conditions influence product purity?

- Methodology : this compound can be synthesized via:

- Grignard Reaction : Reacting methylmagnesium bromide with 4-heptanone under anhydrous conditions, followed by acidic workup to yield the alcohol .

- Reduction of Ketones : Reducing 3-methyl-4-heptanone using NaBH₄ (for milder conditions) or LiAlH₄ (for higher reactivity) in THF or ethanol .

- Catalytic Hydrogenation : Industrial-scale production employs hydrogenation of the corresponding ketone over Pd or Pt catalysts at 50–100°C and 5–10 bar H₂ pressure .

- Key Considerations : Moisture exclusion in Grignard reactions and catalyst poisoning in hydrogenation must be controlled to avoid side products. Fractional distillation (50:1 reflux ratio) is critical for purification, as described in experimental protocols for similar alcohols .

Q. How is the structure of this compound confirmed experimentally?

- Methodology :

- Infrared (IR) Spectroscopy : The hydroxyl (O–H) stretch appears at ~3350 cm⁻¹, while C–O vibrations occur near 1050–1150 cm⁻¹. Peaks at 1450 cm⁻¹ and 1375 cm⁻¹ confirm methyl and ethyl branching .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecular ion (m/z 130.23) to produce characteristic peaks, such as m/z 85 (loss of –CH₂CH₂OH) and m/z 57 (C₄H₉⁺) .

- Gas Chromatography (GC) : Retention indices (e.g., 997 on HP-5 columns) validate purity and distinguish it from structural isomers like 4-methyl-3-heptanol .

Q. What are the standard physical properties of this compound, and how are they measured?

- Data :

- Molecular Weight : 130.23 g/mol .

- Boiling Point : ~159–160°C (760 mmHg) .

- Thermodynamic Properties :

- Enthalpy of vaporization (ΔHvap): ~45.6 kJ/mol (estimated via Joback method) .

- Octanol-water partition coefficient (logP): ~2.8 (Crippen method) .

- Measurement Tools : Differential scanning calorimetry (melting point), dynamic viscosity analyzers, and static vapor pressure cells .

Advanced Research Questions

Q. How can temperature-dependent thermodynamic properties of this compound be modeled for industrial process optimization?

- Methodology :

- Ideal Gas Heat Capacity (Cpg) : Calculated using the NIST Webbook polynomial equation, with coefficients derived from vibrational frequency analysis (e.g., Cpg = 250–300 J/mol·K at 300–500K) .

- Dynamic Viscosity (η) : Temperature dependence follows the Andrade equation: η = A·exp(B/T), where A and B are compound-specific constants. Experimental validation via capillary viscometers is recommended .

- Critical Parameters : Critical temperature (Tc ≈ 650K), pressure (Pc ≈ 25 bar), and volume (Vc ≈ 450 cm³/mol) are estimated using group contribution methods (Joback) .

Q. What strategies resolve contradictions in spectroscopic or synthetic data for this compound?

- Methodology :

- Contradiction Analysis :

- Spectral Overlaps : For IR, compare with high-purity reference spectra (e.g., NIST or COBLENTZ databases) to distinguish overlapping peaks from impurities like 3-ethyl-4-heptanol .

- Synthetic Yield Discrepancies : Use design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). For example, LiAlH₄ may yield higher purity than NaBH₄ due to stronger reducing power but requires stricter anhydrous conditions .

- Statistical Validation : Apply principal component analysis (PCA) to GC-MS datasets to identify outliers or systematic errors .

Q. How does the stereoelectronic environment of this compound influence its reactivity in substitution or oxidation reactions?

- Methodology :

- Substitution Reactions : The hydroxyl group’s tertiary position reduces SN2 feasibility. Thionyl chloride (SOCl₂) in ether yields 3-methyl-4-heptyl chloride, while PBr₃ favors bromide formation. Monitor reaction progress via TLC (Rf shift) .

- Oxidation Pathways : Chromic acid (H₂CrO₄) oxidizes the alcohol to 3-methyl-4-heptanone, but steric hindrance from the methyl group slows kinetics compared to primary alcohols. Kinetic studies via UV-Vis (λmax for ketone at 270 nm) quantify reaction rates .

Notes

- Advanced Tools : For synthetic planning, AI-driven platforms (e.g., Reaxys, Pistachio) predict reaction pathways but require experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。